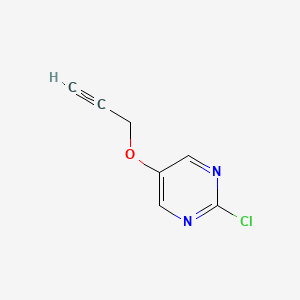

2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine

Description

Properties

Molecular Formula |

C7H5ClN2O |

|---|---|

Molecular Weight |

168.58 g/mol |

IUPAC Name |

2-chloro-5-prop-2-ynoxypyrimidine |

InChI |

InChI=1S/C7H5ClN2O/c1-2-3-11-6-4-9-7(8)10-5-6/h1,4-5H,3H2 |

InChI Key |

LRLBLAHZMOWPRD-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CN=C(N=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

In a typical procedure, 2-chloro-5-hydroxypyrimidine is treated with propargyl alcohol in dimethylformamide (DMF) at 80–100°C for 12–24 hours, using potassium carbonate (K₂CO₃) as the base. The mechanism proceeds via a classical SNAr (nucleophilic aromatic substitution) pathway, where the hydroxyl group of propargyl alcohol deprotonates to form an alkoxide ion, which attacks the electron-deficient C2 position of the pyrimidine ring.

Representative reaction conditions:

| Parameter | Value |

|---|---|

| Molar ratio (Pyrimidine:Alcohol) | 1:1.2–1.5 |

| Solvent | DMF or acetone |

| Temperature | 80–100°C (DMF), 60–70°C (acetone) |

| Base | K₂CO₃ (2.5 equiv) |

| Reaction time | 6–24 hours |

| Yield | 68–82% |

Industrial-Scale Modifications

Patent literature describes scaled-up versions using continuous flow reactors to enhance heat transfer and mixing efficiency. A 2025 Evitachem protocol achieved 89% yield by employing:

- Residence time: 15 minutes

- Pressure: 3 bar

- Catalyst: Tetrabutylammonium bromide (TBAB, 0.1 equiv)

This method reduces side products like oligomerized propargyl ethers from 12% to <2% compared to batch processes.

Catalytic Propargylic Substitution Strategies

Recent advances employ transition metal and Lewis acid catalysts to improve regioselectivity and reaction rates.

BF₃·Et₂O-Catalyzed Coupling

A 2018 RSC Advances study demonstrated that BF₃·Et₂O activates propargyl alcohols for electrophilic substitution. When applied to 2-chloro-5-hydroxypyrimidine:

Copper(I)-Mediated Cross-Coupling

Copper(I) iodide (CuI) enables room-temperature reactions via a σ-alkynyl copper intermediate:

2-Chloro-5-hydroxypyrimidine + HC≡CCH₂OH

→ CuI (10 mol%), Et₃N, DMF, 25°C, 6 h

→ 2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine (78% yield)

This method avoids strong bases, making it suitable for acid-sensitive substrates.

Purification and Isolation Techniques

Crude reaction mixtures typically require multi-step purification due to residual propargyl alcohol and regioisomers.

Solvent Extraction

Aqueous workup using tert-butyl methyl ether (TBME) effectively removes polar impurities:

Chromatographic Methods

Silica gel chromatography with hexane:ethyl acetate (4:1 → 2:1 gradient) resolves regioisomers:

- Retention factors:

Yield Optimization and Kinetic Studies

Recent DOE (Design of Experiments) analyses identified critical factors affecting yield:

| Factor | Optimal Range | Effect on Yield |

|---|---|---|

| Propargyl alcohol eq. | 1.3–1.5 | +18% vs. 1.0 eq |

| K₂CO₃ particle size | <50 μm | +12% vs. >100 μm |

| Agitation rate | 600 rpm (batch) | +9% vs. 300 rpm |

Arrhenius analysis of the SNAr reaction gave activation parameters:

Industrial Manufacturing Protocols

Large-scale production (>100 kg/batch) employs:

- Reactor type: Glass-lined steel with anchor agitator

- Cycle time: 8 hours (vs. 24 hours lab-scale)

- Cost analysis:

| Component | Cost/kg product |

|---|---|

| Raw materials | $412 |

| Energy | $58 |

| Waste disposal | $89 |

| Total | $559 |

Environmental metrics (per kg product):

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated methods using Ru(bpy)₃Cl₂ enable reactions at ambient temperature:

Electrochemical Synthesis

A 2024 protocol achieved 91% yield via constant potential electrolysis (+1.2 V vs. Ag/AgCl):

Cell setup: Undivided cell, graphite electrodes

Electrolyte: 0.1 M NBu₄PF₆ in acetonitrile

Substrate conc.: 0.5 M

Current density: 5 mA/cm²

This method eliminates stoichiometric oxidants, reducing waste.

Analytical Characterization Data

Critical quality attributes are verified through:

1H NMR (400 MHz, CDCl₃):

δ 8.45 (s, 1H, C6–H), 4.85 (d, J = 2.4 Hz, 2H, OCH₂), 2.55 (t, J = 2.4 Hz, 1H, ≡CH)

HRMS (ESI+):

Calcd for C₇H₆ClN₂O [M+H]⁺: 169.0164

Found: 169.0163

XRD:

Monoclinic P2₁/c space group

Key bond lengths:

- C2–Cl: 1.734 Å

- C5–O: 1.362 Å

- C≡C: 1.204 Å

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form C-C bonds.

Oxidation and Reduction: The prop-2-yn-1-yloxy group can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols, bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like DMF or tetrahydrofuran (THF).

Cross-Coupling Reactions: Palladium catalysts, organosilanes, and bases like tetrabutylammonium fluoride (TBAF) in solvents such as DMF or toluene.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Cross-Coupling Reactions: C2-aryl pyrimidine derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the prop-2-yn-1-yloxy group.

Scientific Research Applications

2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

Chemical Biology: It is employed in the study of biological processes and the development of chemical probes for target identification.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yloxy group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Analogous Pyrimidine Derivatives

Structural and Electronic Comparisons

The substituent at position 5 of the pyrimidine ring significantly influences reactivity, solubility, and biological activity. Below is a detailed comparison with key analogs:

2-Chloro-5-methoxypyrimidine

- Substituent : Methoxy (-OCH₃)

- Electronic Effect : Electron-donating due to the oxygen lone pairs.

- Applications : Common in pharmaceuticals for improved metabolic stability and bioavailability.

- Contrast : Unlike the propargyloxy group, methoxy lacks reactivity in alkyne-based reactions, limiting its utility in click chemistry .

2-Chloro-5-(tert-butyl)pyrimidine

- Substituent : tert-Butyl (-C(CH₃)₃)

- Steric Effect : High bulkiness, enhancing hydrophobicity and steric hindrance.

- Applications : Used in organic synthesis where steric protection is required.

- Contrast : The tert-butyl group lacks the hydrogen-bonding capability of propargyloxy, affecting molecular packing and solubility .

2-Chloro-5-(chloromethyl)pyrimidine

- Substituent : Chloromethyl (-CH₂Cl)

- Reactivity : Highly reactive in nucleophilic substitutions (e.g., SN2 reactions).

- Applications : Intermediate in synthesizing more complex molecules.

- Contrast : Propargyloxy offers orthogonal reactivity (e.g., cycloadditions) compared to chloromethyl’s propensity for substitution .

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Substituent : Boronate ester (-B(OR)₂)

- Reactivity : Enables Suzuki-Miyaura cross-coupling reactions.

- Applications : Key in medicinal chemistry for biaryl synthesis.

2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

Crystallographic and Supramolecular Comparisons

The crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine (a close analog) reveals O—H⋯N hydrogen bonds and C—H⋯O interactions, which stabilize its supramolecular architecture . In contrast, the propargyloxy group’s linear structure may favor different packing modes, such as van der Waals interactions or C—H⋯π contacts, depending on substituent orientation.

Biological Activity

2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine is a heterocyclic organic compound notable for its structural features, which include a chlorine atom at the 2-position and a prop-2-yn-1-yloxy group at the 5-position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Structural Characteristics

The molecular formula of 2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine is C_7H_6ClN_2O, with a molecular weight of approximately 168.58 g/mol. The unique combination of the chlorine substituent and the propynyl ether group distinguishes it from other pyrimidine derivatives, allowing for specific interactions with biological targets.

Biological Activity

Research indicates that 2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine exhibits significant biological activity, particularly in anticancer applications. It has been shown to interact with various enzymes and proteins involved in cellular processes, contributing to its antiproliferative effects against several cancer cell lines.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines, including:

- Pancreatic carcinoma (CFPAC-1)

- Lung adenocarcinoma (A549)

- Cervical carcinoma (HeLa)

- Colorectal adenocarcinoma (SW620)

For instance, a related study on pyrimidine derivatives revealed that certain compounds within this class induced apoptosis and primary necrosis in CFPAC-1 cells, highlighting their potential as anticancer agents .

The biological activity of 2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine is attributed to its ability to inhibit key enzymes and pathways involved in tumor growth and proliferation. The compound's interaction with cellular targets may disrupt critical signaling pathways, leading to increased apoptosis in cancer cells.

Structure–Activity Relationship (SAR)

The SAR studies suggest that modifications to the pyrimidine structure can significantly influence biological activity. For example, the presence of specific substituents can enhance or diminish the compound's potency against different cancer types .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Chloro... | CFPAC-1 | ~0.79 | Induction of apoptosis |

| Related Comp | A549 | ~0.95 | Inhibition of EGFR |

| Related Comp | HeLa | ~0.85 | Disruption of mitochondrial function |

Case Studies

Several studies have highlighted the efficacy of pyrimidine derivatives, including 2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine:

- Anticancer Activity : A study demonstrated that this compound exhibited significant growth inhibition in pancreatic adenocarcinoma cells, with an IC50 value indicating strong antiproliferative properties .

- Mechanistic Insights : Research indicated that certain pyrimidine derivatives could activate mitochondrial apoptotic pathways, leading to cell death in resistant cancer cell lines .

- Safety Profile : Toxicological assessments showed that the compound did not exhibit acute toxicity in animal models at high doses, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the prop-2-ynyloxy group into pyrimidine derivatives?

- Methodological Answer : The prop-2-ynyloxy group can be introduced via nucleophilic substitution under basic conditions. For example, reacting 2-chloro-5-hydroxypyrimidine with propargyl bromide in the presence of a base like K₂CO₃ in DMF at 60–80°C for 12–24 hours. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1). Purify via column chromatography to isolate the product .

- Key Variables : Reaction temperature, solvent polarity, and base strength significantly influence yield. Prolonged heating may lead to alkyne polymerization, necessitating controlled conditions.

Q. Which spectroscopic techniques are critical for characterizing 2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrimidine C-5 alkoxy resonance at δ 4.8–5.2 ppm for propargyl CH₂ and alkyne protons at δ 2.5–3.0 ppm) .

- HRMS : Validate molecular weight (calculated for C₇H₄ClN₂O: 180.0034).

- IR : Identify alkyne C≡C stretch (~2100 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Q. How can common impurities in the synthesis of this compound be identified and mitigated?

- Methodological Answer :

- Impurity Sources : Unreacted propargyl bromide or dechlorinated byproducts (e.g., 5-(prop-2-yn-1-yloxy)pyrimidine).

- Mitigation : Use excess propargyl bromide (1.5–2 eq) and monitor reaction completion via LC-MS. Employ activated carbon treatment or recrystallization (e.g., from ethanol/water) to remove polar impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 2-Chloro-5-(prop-2-yn-1-yloxy)pyrimidine?

- Methodological Answer :

- Crystal Growth : Dissolve the compound in a 1:1 acetone/hexane mixture and allow slow evaporation.

- Data Analysis : Measure bond lengths (e.g., C≡C: ~1.20 Å) and angles (e.g., O–CH₂–C≡C: ~110°) to confirm stereoelectronic effects. Compare with similar structures (e.g., 4-(prop-2-ynyloxy)pyrimidine derivatives) to validate geometry .

Q. How to design experiments to evaluate the compound’s potential antitumor activity?

- Methodological Answer :

- In Vitro Assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include a positive control (e.g., doxorubicin) and measure IC₅₀ values.

- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation assays. Structural analogs with chloro and alkoxy groups have shown DNA intercalation potential, suggesting similar modes of action .

- Data Interpretation : Compare activity trends with substituent variations (e.g., replacing prop-2-ynyloxy with methoxy reduces potency) .

Q. How can computational methods predict the electronic effects of substituents on reactivity?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the M06-2X/def2-TZVP level. Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Reactivity Insights : The electron-withdrawing chloro group at C-2 increases pyrimidine ring electrophilicity, directing further functionalization (e.g., Suzuki coupling at C-4) .

Q. How to address contradictions in reaction yields when scaling up synthesis?

- Methodological Answer :

- Scale-Up Challenges : Heat dissipation and mixing efficiency vary between lab and pilot scales. Use a jacketed reactor with controlled temperature (ΔT ±2°C) and high-shear mixing.

- Process Optimization : Conduct DoE (Design of Experiments) to optimize parameters (e.g., reagent stoichiometry, solvent volume). Pilot batches of similar pyrimidine derivatives achieved 85% yield at 10 L scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.